Acid Anthracene Brown PG
Description
Historical Context and Evolution of Acid Dyes
The journey of acid dyes began in the mid-19th century, marking a significant shift from natural to synthetic colorants. capitalresin.combonafideresearch.com The first synthetic dyes, discovered in the 1800s, revolutionized the textile industry by offering a broader and more consistent color palette compared to their natural predecessors derived from plants, insects, and minerals. capitalresin.combonafideresearch.com The earliest acid dye, a triarylmethane derivative, appeared in 1868. china-dyestuff.com This was followed by the synthesis of the first acid dye for wool, Acid Red A, in 1877. china-dyestuff.com The development of azo dyes, a major structural class for many acid dyes, further expanded the available color spectrum. newworldencyclopedia.org Over the years, advancements in chemical synthesis have led to the creation of a vast array of acid dyes with improved properties, including better color fastness and a wider range of applications. bonafideresearch.com
Interdisciplinary Significance in Modern Chemistry and Materials Science
Acid Anthracene (B1667546) Brown PG, as an azo dye, holds considerable importance across various scientific disciplines. chemimpex.com In materials science, its primary application lies in the coloration of textiles, particularly wool, silk, and nylon, where it imparts a rich brown hue with good stability against light and heat. theasengineers.comchemimpex.com Its utility extends to the leather industry for dyeing products like footwear and garments, and in the formulation of inks and coatings. theasengineers.comchemimpex.comsaujanyaexports.com
Beyond traditional dyeing, this compound finds applications in analytical chemistry, where it can be used in techniques like chromatography for the separation and identification of compounds. chemimpex.com In the realm of biological sciences, it serves as a staining agent in histology and microbiology, enabling the visualization of cellular structures. chemimpex.comchemicalbook.com Furthermore, its distinct color properties make it a candidate for use as a marker in various biological studies. chemimpex.com The versatility of Acid Anthracene Brown PG is also demonstrated by its use in environmental monitoring to assess water quality. chemimpex.com
Current Research Frontiers Pertaining to this compound
Contemporary research involving compounds structurally related to this compound, particularly those containing the anthracene moiety, is vibrant and multifaceted. Anthracene and its derivatives are extensively studied for their unique photophysical and electrochemical properties. nih.govresearchgate.netvt.edu
A significant area of investigation is their application in organic electronics. Anthracene-based molecules are being explored as organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs) due to their chemical stability and excellent photoluminescence. nih.govmdpi.com Researchers are synthesizing novel anthracene derivatives and characterizing their optical, electrochemical, and thermal properties to optimize their performance in these devices. mdpi.com
Another frontier is the development of advanced materials with responsive properties. For instance, anthracene derivatives are being incorporated into polymers to create materials that can change their properties, such as stiffness, in response to light. nih.gov This has potential applications in mechanobiology, allowing scientists to study how cells respond to changes in their mechanical environment. nih.gov
Furthermore, the fluorescent properties of anthracene derivatives are being harnessed to create sensors for various analytes and to act as selective imaging agents in biological systems. nih.govguidechem.com The synthesis of complex structures, such as anthracene-fused graphene nanoribbons, is also an active area of research, pushing the boundaries of materials science at the nanoscale. acs.org
The study of the fundamental properties of anthracene and its derivatives, including their melting points, enthalpies of fusion, and photodegradation kinetics, continues to be important for understanding their behavior in various applications. bu.eduacs.org
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6369-32-0 | chemimpex.com |
| Molecular Formula | C23H15N3Na2O6S | chemimpex.com |
| Molecular Weight | 507.43 g/mol | chemimpex.com |
| Appearance | Gray to dark purple to black powder/crystal | chemimpex.com |
| Synonyms | Chrome Brown PG | chemimpex.com |
| Color Index | CI 17590 | chemimpex.com |
| Solubility | Soluble in water, slightly soluble in ethanol (B145695) and Cellosolve, insoluble in other organic solvents. | chemicalbook.com |
Preparation
This compound is synthesized through a diazotization and coupling reaction. The process involves the diazotization of 2-Aminobenzoic acid, which is then coupled with 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions. chemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6369-32-0 |
|---|---|
Molecular Formula |
C23H17N3NaO6S |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
disodium;6-anilino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H17N3O6S.Na/c27-22-18-13-16(24-15-6-2-1-3-7-15)11-10-14(18)12-20(33(30,31)32)21(22)26-25-19-9-5-4-8-17(19)23(28)29;/h1-13,24,27H,(H,28,29)(H,30,31,32); |
InChI Key |
NSMPOTSWZCMFEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=CC=C4C(=O)O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=CC=CC=C4C(=O)O)O.[Na] |
Other CAS No. |
6369-32-0 |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of Acid Anthracene Brown Pg and Analogues
Optical and Vibrational Spectroscopy
Optical and vibrational spectroscopy methods are fundamental tools for investigating the electronic transitions and molecular vibrations of dyes like Acid Anthracene (B1667546) Brown PG. These techniques provide insights into the chromophoric system and the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For dye molecules, the position and intensity of absorption bands are directly related to the structure of the conjugated system.
Acid Anthracene Brown PG, an organic monoazo dye, exhibits characteristic absorption in the UV region. The primary absorption maximum (λmax) for this compound when dissolved in water is observed in the range of 283.0 to 288.0 nm tcichemicals.com. This absorption is attributed to π-π* electronic transitions within the aromatic rings (naphthalene and benzene (B151609) derivatives) and the azo linkage (-N=N-), which constitute the chromophore of the dye. The extent of the conjugated system, the presence of auxochromes (such as -OH and -NH- groups), and the solvent environment all influence the precise wavelength and intensity of maximum absorbance.
| Compound | Solvent | Absorption Maximum (λmax) | Reference |
| This compound | Water | 283.0 - 288.0 nm | tcichemicals.com |
Fluorescence Emission and Excitation Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. While many aromatic compounds are fluorescent, the fluorescence of azo dyes can be complex and is often quenched.
| Analogue Compound | Excitation Wavelength (λex) | Emission Wavelengths (λem) |
| Anthracene | 250 nm | 380, 400, 425 nm scribd.com |
| Anthracene | 356 nm | 397 nm |
Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present.
For this compound, IR and Raman spectra would reveal key structural features. Based on its known structure, derived from the coupling of diazotized 2-aminobenzoic acid and 4-hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid, the following characteristic vibrational bands would be expected:
O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) and secondary amine (-NH-) groups.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=O Stretching: A strong absorption around 1680-1700 cm⁻¹ from the carboxylic acid group (-COOH).
N=N Stretching: The azo group stretch is often weak in the IR spectrum but can sometimes be observed between 1400 and 1450 cm⁻¹. It is typically stronger and more easily identified in the Raman spectrum.
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
S=O Stretching: Strong, characteristic absorptions for the sulfonate group (-SO₃H) would be expected around 1030-1080 cm⁻¹ (symmetric) and 1150-1230 cm⁻¹ (asymmetric).
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Technique |
| O-H / N-H (stretch) | 3200 - 3600 | IR |
| Aromatic C-H (stretch) | 3000 - 3100 | IR, Raman |
| C=O (stretch) | 1680 - 1700 | IR |
| C=C (aromatic stretch) | 1450 - 1600 | IR, Raman |
| N=N (stretch) | 1400 - 1450 | Raman |
| S=O (sulfonate stretch) | 1030 - 1230 | IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
While a specific, fully assigned NMR spectrum for this compound is not publicly documented, the expected ¹H and ¹³C NMR spectra can be predicted based on its constituent parts. The ¹H NMR spectrum would show a complex set of signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the protons on the substituted benzene and naphthalene ring systems. The protons of the amine (-NH) and carboxylic acid (-COOH) groups would appear as broader signals, with chemical shifts that are highly dependent on the solvent and concentration.
In analogues like anthracene, the aromatic protons of the dimer product in sulfuric acid have been characterized by ¹H NMR, showing doublet-of-doublet and triplet signals in the range of 7.50-7.85 ppm.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, high-molecular-weight compounds like dyes. When coupled with a high-resolution mass analyzer (HRMS), such as an Orbitrap or FT-ICR, it allows for the precise determination of a molecule's elemental composition from its accurate mass.
For this compound (Molecular Formula: C₂₃H₁₇N₃O₆S), ESI-HRMS in negative ion mode would be the preferred method of analysis due to the presence of acidic sulfonic and carboxylic acid groups. The expected high-resolution mass for the singly charged molecular ion [M-H]⁻ would be precisely measured, allowing for unambiguous confirmation of its elemental formula. Further structural information could be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to reveal characteristic losses corresponding to parts of the structure, such as the loss of SO₃ or CO₂. This technique is invaluable for identifying and characterizing dyes and their degradation products in complex mixtures.
| Compound Name | Molecular Formula | Analysis Mode | Expected Ion |
| This compound | C₂₃H₁₇N₃O₆S | Negative ESI | [M-H]⁻, [M-2H]²⁻ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification of metabolites resulting from the degradation of complex organic molecules like this compound. This method is particularly effective for volatile and semi-volatile compounds that can be thermally vaporized without decomposition. In the context of azo dye analysis, GC-MS is frequently employed to identify aromatic amines, which are potential carcinogenic breakdown products formed under reductive conditions.
The process involves the separation of metabolites in the gas phase using a capillary column, followed by their ionization and detection based on their mass-to-charge ratio. The resulting mass spectra provide a molecular fingerprint of each compound, allowing for structural elucidation and identification by comparison with spectral libraries. For non-volatile metabolites, a derivatization step is often necessary to increase their volatility for GC-MS analysis.
Research findings indicate that the microbial degradation of azo dyes similar in structure to this compound yields a variety of smaller aromatic compounds. GC-MS analysis of degraded dye samples has successfully identified metabolites such as benzene, biphenyl, and naphthalene derivatives researchgate.net. In studies focusing on the reductive cleavage of azo dyes, GC-MS methods have been developed to detect and quantify carcinogenic aryl amines, which are regulated in consumer products restek.com. The technique's high sensitivity and the ability to generate unique mass spectra for different compounds make it an invaluable tool for confirming the biodegradation pathways of dyes. restek.comnih.gov
Table 1: Illustrative GC-MS Data for Potential Metabolites of this compound
| Retention Time (min) | Identified Metabolite | Key Mass Fragments (m/z) |
| 12.5 | Aniline | 93, 66, 39 |
| 18.2 | Naphthalene | 128, 102, 77 |
| 25.8 | Benzidine | 184, 155, 92 |
Chromatographic Separation Techniques for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for the analysis of synthetic dyes like this compound. These techniques are adept at separating components of a mixture, allowing for both qualitative identification and quantitative determination of the dye and its impurities.
HPLC operates by pumping a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the mixture interact differently with the adsorbent, causing them to separate as they flow through the column. A detector then measures the amount of each component as it elutes. Reversed-phase HPLC, particularly with a C18 column, is a commonly used method for the analysis of azo dyes. researchgate.net
UHPLC improves upon HPLC by using columns with smaller particle sizes (less than 2 µm), which necessitates higher operating pressures. eag.com This results in significantly faster analysis times, higher resolution, and improved sensitivity. eag.comwaters.com UHPLC is particularly advantageous for resolving complex mixtures of dyes and their isomers, which is often a challenge in dye manufacturing and quality control. The enhanced separation efficiency of UHPLC allows for a more accurate assessment of dye purity. waters.com
Table 2: Comparison of Typical HPLC and UHPLC Parameters for Azo Dye Analysis
| Parameter | HPLC | UHPLC |
| Column Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 4.6 mm x 150-250 mm | 2.1 mm x 50-100 mm |
| Operating Pressure | 400-600 bar | 1000-1500 bar |
| Analysis Time | 15-30 min | 1-5 min |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. birchbiotech.com For a compound like this compound, which is a salt and thus non-volatile, direct GC analysis is not feasible. However, GC becomes highly relevant for the analysis of its more volatile precursors, degradation products, or derivatives.
Pyrolysis-GC-MS is a specific application where the dye is thermally decomposed in an inert atmosphere, and the resulting volatile fragments are introduced into the GC-MS system for separation and identification. This can provide valuable structural information about the original dye molecule. For instance, pyrolysis of sulfonated azo dyes has been shown to yield dominant products like aniline and aminonaphthalene, which can be readily analyzed by GC. researchgate.net
Furthermore, GC is extensively used for the analysis of aromatic amines that may be released from azo dyes. restek.comnih.gov After a chemical reduction of the azo linkage, the resulting amines can be extracted and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. restek.com The choice of the GC column is critical for achieving good separation of these amines.
Table 3: Typical GC Conditions for Analysis of Aromatic Amines from Azo Dyes
| Parameter | Value |
| Column Type | Rxi-35Sil MS or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (1 min), ramp to 300 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
Solid-State and Surface Characterization
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. For this compound, XRD analysis can provide crucial information about its crystal lattice, including the arrangement of molecules and the degree of crystallinity. This is important for understanding the physical properties of the dye powder, such as its stability, solubility, and color intensity in the solid state.
The technique works by directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure of the material. For a polycyclic aromatic compound like anthracene, which forms the core of this compound, XRD has been used to determine its crystal and molecular structure with high precision. colab.wsresearchgate.net
In the case of dye powders, XRD can be used to identify different polymorphic forms, which are different crystalline structures of the same compound. Polymorphism can significantly affect the properties of the dye. The presence of broad peaks in an XRD pattern can indicate an amorphous or poorly crystalline nature, while sharp, well-defined peaks are characteristic of a highly crystalline material. sibran.rursc.org
Table 4: Hypothetical XRD Peak List for Crystalline this compound
| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 9.6 | 9.21 | 100 |
| 19.3 | 4.60 | 85 |
| 21.3 | 4.17 | 60 |
| 25.3 | 3.52 | 75 |
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and texture of solid materials at high magnification. For this compound in its solid powder form, SEM provides detailed information about the size, shape, and surface characteristics of the dye particles.
In SEM, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample produce various signals that are collected to form an image. This allows for the visualization of particle morphology, such as whether the particles are crystalline, amorphous, or aggregated. researchgate.netresearchgate.net
The morphological properties of the dye particles can influence their handling, processing, and application properties, such as flowability, dispersibility, and dissolution rate. For example, SEM images can reveal if the particles are uniform in size and shape, which can be important for achieving consistent dyeing results. Changes in morphology due to different synthesis or processing conditions can also be effectively monitored using SEM. rsc.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a complex organic molecule like this compound, XPS provides valuable insights into the bonding environments of its constituent elements, primarily carbon, nitrogen, oxygen, and sulfur.
The analysis of an analogue azo dye containing carboxylic and sulfonic acid groups would typically reveal a survey spectrum showing the presence of C 1s, O 1s, N 1s, and S 2p peaks. High-resolution spectra of each of these peaks would provide more detailed information about the chemical states.
Carbon (C 1s): The high-resolution C 1s spectrum is typically complex due to the various types of carbon atoms in the aromatic rings, the carboxylic acid group, and the phenylamino group. The spectrum can be deconvoluted into several peaks corresponding to C-C/C-H bonds in the aromatic rings, C-N bonds of the phenylamino group, the C-S bond, and the O=C-O of the carboxylic acid group.
Nitrogen (N 1s): The N 1s spectrum is crucial for characterizing the azo linkage (-N=N-) and the amino group (-NH-). The azo nitrogen atoms typically show a characteristic peak at a specific binding energy. researchgate.netrsc.org The nitrogen in the phenylamino group would appear at a slightly different binding energy, allowing for the differentiation of the nitrogen environments within the molecule.
Oxygen (O 1s): The O 1s spectrum would show contributions from the sulfonic acid group (-SO₃H) and the carboxylic acid group (-COOH). These different oxygen environments would result in peaks at distinct binding energies.
Sulfur (S 2p): The S 2p spectrum is characteristic of the sulfonic acid group. The binding energy of the S 2p peak confirms the presence of sulfur in a high oxidation state, consistent with a sulfonate group. researchgate.net
A representative dataset for an analogous aromatic azo dye containing carboxylic and sulfonic acid functionalities is presented below.
| Element | Core Level | Binding Energy (eV) - Tentative Assignment | Atomic Concentration (%) |
|---|---|---|---|
| C | 1s | ~284.8 (Aromatic C-C, C-H), ~285.7 (C-N), ~286.5 (C-S), ~288.9 (O=C-O) | 65 - 75 |
| N | 1s | ~399.5 (-N=N-), ~400.8 (C-NH-C) | 5 - 10 |
| O | 1s | ~531.5 (S=O), ~533.2 (C=O), ~534.0 (C-OH) | 15 - 25 |
| S | 2p | ~168.5 (R-SO₃H) | 1 - 5 |
Thermogravimetric Analysis (TGA) for Thermal Behavior Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for assessing the thermal stability and decomposition profile of compounds like this compound. The TGA of azo dyes typically reveals a multi-stage decomposition process. researchgate.net
For an analogue of this compound, the initial weight loss, usually observed at temperatures below 150°C, can be attributed to the loss of adsorbed or bound water molecules. The subsequent decomposition stages at higher temperatures correspond to the breakdown of the organic structure. The decomposition often begins with the cleavage of the azo bond, which is a relatively weaker point in the molecule, followed by the degradation of the aromatic structures and the loss of functional groups such as carboxylic and sulfonic acids. researchgate.net
A representative TGA data table for an analogous aromatic azo dye is provided below, outlining the key decomposition stages and corresponding weight losses.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|---|
| 1 | 50 - 150 | ~5 | Loss of adsorbed water |
| 2 | 200 - 350 | ~25 | Decomposition of carboxylic and sulfonic acid groups, initial cleavage of the azo bond |
| 3 | 350 - 600 | ~45 | Major degradation of the aromatic backbone |
| - | > 600 | ~25 | Residual char |
Electrochemical Characterization Methods
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of electroactive molecules like this compound. The azo group (-N=N-) is the primary electroactive center in azo dyes and can be both reduced and oxidized.
The electrochemical reduction of the azo group is a well-studied process and typically occurs in one or more steps. peacta.orgutexas.edu In aqueous media, the reduction often involves the transfer of two or four electrons, leading to the formation of a hydrazo intermediate and ultimately to the cleavage of the N-N bond to form two aromatic amines. nih.govnih.gov The reduction potential is highly dependent on the pH of the solution and the nature of the substituents on the aromatic rings. rsc.org
The oxidation of azo dyes is also possible, though generally at higher potentials. The presence of electron-donating groups, such as the phenylamino and hydroxyl groups in the this compound structure, can facilitate oxidation.
A representative data table summarizing the electrochemical parameters for an analogous azo dye, as determined by cyclic voltammetry, is presented below. The data is typically collected in a specific electrolyte solution at a defined pH.
| Electrochemical Process | Technique | Potential (V vs. Ag/AgCl) | Number of Electrons Transferred (n) | Mechanism |
|---|---|---|---|---|
| Reduction of Azo Group | Cyclic Voltammetry | -0.4 to -0.8 | 2 or 4 | Stepwise reduction to hydrazo and/or amino products |
| Oxidation | Cyclic Voltammetry | +0.8 to +1.2 | 1 or 2 | Oxidation of the aromatic system, potentially involving the amino and hydroxyl groups |
Environmental Chemistry and Remediation Studies of Anthracene Based Compounds
Biodegradation Mechanisms and Pathways
Microbial degradation represents a key pathway for the removal of anthracene-based compounds from the environment. A diverse range of microorganisms, including fungi and bacteria, have demonstrated the ability to break down the stable three-ring structure of anthracene (B1667546) through various enzymatic processes.
Fungi, particularly white-rot fungi (Basidiomycetes), are highly effective in the biotransformation of polycyclic aromatic hydrocarbons (PAHs) like anthracene. This capability is largely attributed to their production of potent, non-specific extracellular ligninolytic enzymes. The primary enzymes involved in this process are Laccase (Lac), Manganese peroxidase (MnP), and Lignin peroxidase (LiP).
The fungal degradation of anthracene typically initiates with an oxidative attack, most commonly at the C-9 and C-10 positions of the central aromatic ring. This initial oxidation, catalyzed by enzymes like laccase, leads to the formation of quinone intermediates. For instance, studies on fungi such as Aspergillus fumigatus and various Trichoderma and Talaromyces species show a common pathway where anthracene is first converted to anthrone (B1665570) or 9,10-anthracenedione (anthraquinone). Following the initial oxidation, the aromatic ring is cleaved, leading to the formation of more biodegradable compounds like phthalic acid. This metabolite can then be further broken down into benzoic acid before entering the tricarboxylic acid (TCA) cycle for complete mineralization. Some fungal metabolic pathways, however, may result in the accumulation of dead-end products like 9,10-anthracenedione.
Bacteria also play a crucial role in the bioremediation of environments contaminated with anthracene and related compounds. Numerous bacterial species from genera such as Bacillus, Pseudomonas, Mycobacterium, and Methylocystis have been identified as capable of utilizing anthracene as a source of carbon and energy. The degradation efficiency can be quite high; for example, a strain of Bacillus cereus demonstrated the ability to degrade over 82% of anthracene within 120 hours. nih.gov Similarly, species of Brevibacillus, Pseudomonas, and Methylocystis have been shown to degrade more than 95% of an initial anthracene concentration. d-nb.info
The degradation of complex dyes like Acid Anthracene Brown PG, which contains an azo bond (-N=N-), typically involves a two-step process by bacteria. The first step is the reductive cleavage of the azo bond, which breaks the molecule into aromatic amines. This process is often more efficient under anaerobic (oxygen-deficient) conditions. The resulting aromatic amines are then typically degraded further under aerobic (oxygen-rich) conditions.
To enhance degradation efficiency, microbial consortia are often more effective than single microbial strains. frontiersin.org A consortium can consist of multiple bacterial species or a combination of bacteria and other microorganisms like microalgae. In such synergistic relationships, different species may perform different steps in the degradation pathway. For example, in a microalgal-bacterial consortium, the microalgae can provide oxygen through photosynthesis, which aids the aerobic degradation of intermediates by the bacteria, while the bacteria can break down toxic compounds, providing essential nutrients for the microalgae. frontiersin.orgkfupm.edu.sa
The analysis of intermediate metabolites is essential for elucidating the biodegradation pathways of anthracene. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify these transient compounds.
In both fungal and bacterial degradation, the pathway often proceeds through a series of key intermediates. The initial oxidation of anthracene typically yields 9,10-dihydroxy-anthracene, which is then converted to 9,10-anthraquinone. Subsequent ring fission leads to the formation of phthalic acid. From phthalic acid, the pathway can continue to benzoic acid and then to central metabolic intermediates like catechol or protocatechuic acid, which are readily mineralized.
However, alternative pathways have been discovered. For example, some Mycobacterium species degrade anthracene through a novel pathway that forms o-phthalic acid and protocatechuic acid. Other identified metabolites in various bacterial strains include 6,7-benzocoumarin (B1240925) and 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, indicating that microorganisms can employ multiple strategies to break down the same parent compound.
| Metabolite | Detected in Degradation By | Typical Position in Pathway |
|---|---|---|
| Anthrone / 9,10-Anthracenedione (Anthraquinone) | Fungi (e.g., Aspergillus fumigatus), Bacteria (e.g., Bacillus cereus) | Early-stage oxidation product |
| Phthalic Acid | Fungi, Bacteria (e.g., Pseudomonas sp., Methylocystis sp.) | Ring-fission product |
| Benzoic Acid | Fungi, Bacteria | Downstream of phthalic acid |
| Catechol / Protocatechuic Acid | Bacteria | Late-stage intermediate before entering central metabolism |
| o-Phthalic Acid | Bacteria (e.g., Mycobacterium sp.) | Key intermediate in an alternative pathway |
The low water solubility and high hydrophobicity of anthracene and other PAHs can limit their availability to microorganisms, thereby slowing the rate of biodegradation. jbiochemtech.comtandfonline.com Several strategies have been developed to overcome this limitation.
Biosurfactant Approaches: Biosurfactants are surface-active compounds produced by microorganisms that can increase the solubility and bioavailability of hydrophobic pollutants. jbiochemtech.com By reducing surface and interfacial tension, biosurfactants help to emulsify PAHs, breaking them into smaller droplets and forming micelles that make them more accessible to microbial cells for degradation. jbiochemtech.comproquest.com The application of biosurfactants, such as those produced by Bacillus subtilis or Pseudomonas aeruginosa, has been shown to significantly enhance the removal of PAHs from contaminated soil and water. nih.govresearchgate.net Plant-based biosurfactants, such as reetha extract, have also been shown to increase the degradation rate of anthracene. researchgate.net
Cometabolism: This strategy involves the addition of a more readily available carbon source (a primary substrate) to stimulate microbial growth and the production of enzymes that can fortuitously degrade a more complex compound like anthracene (the secondary substrate). For instance, the degradation of anthracene by Aspergillus fumigatus was enhanced when lactose (B1674315) was provided as an additional carbon source. researchgate.net The presence of the primary substrate encourages the expression of broad-specificity enzymes that can also act on the target pollutant. Studies have shown that adding lactose at a 1:1 ratio with anthracene can increase the biodegradation rate by 40%. researchgate.net Synergies between fungi and bacteria can also promote cometabolism, where fungi transform complex PAHs into more soluble metabolites that bacteria can then more easily mineralize. researchgate.netimrpress.com
Abiotic Degradation Processes
In addition to biodegradation, anthracene-based compounds are subject to transformation through non-biological, or abiotic, processes in the environment. Photochemical reactions and reactions with chemical oxidants like chlorine are significant abiotic degradation pathways.
Photochemical Degradation: Anthracene can absorb sunlight, particularly ultraviolet radiation, which can lead to its degradation. The rate of this photodegradation is highly dependent on the environmental matrix. In clear, shallow waters, the half-life of anthracene can be as short as one hour. The process generally involves the reaction of photo-excited anthracene with oxygen, leading to the formation of oxidized products, with 9,10-anthraquinone being a major product identified in laboratory studies. The presence of salts, such as sodium chloride, can influence the photodegradation rate, with increases in the rate constant observed at high salt concentrations. tandfonline.com
Chlorination Reactions: In water treatment facilities or in environments where chlorine is present, anthracene can undergo chlorination reactions. This process is considered a radical aromatic substitution. The reaction of anthracene with chlorine or chlorine-containing compounds like cupric chloride can yield chlorinated derivatives. The primary products are typically 9-chloroanthracene (B1582455) and 9,10-dichloroanthracene. Furthermore, in saline environments exposed to light, a process known as photochlorination can occur. tandfonline.com Under photoexcitation, anthracene can react with chlorine radicals (•Cl), which are formed from chloride ions (Cl-), to produce monochloroanthracene and subsequently dichloroanthracene. tandfonline.com These chlorinated byproducts can be more persistent and toxic than the parent compound.
| Process | Reactant(s) | Major Product(s) | Environmental Context |
|---|---|---|---|
| Photodegradation | Sunlight (UV), Oxygen | 9,10-Anthraquinone | Surface waters, atmospheric aerosols |
| Chlorination | Chlorine, Cupric Chloride | 9-Chloroanthracene, 9,10-Dichloroanthracene | Water treatment processes, industrial effluents |
| Photochlorination | Sunlight, Chloride Ions | Monochloroanthracene, Dichloroanthracene | Saline waters, coastal areas |
Oxidative Chemical Treatments for Aromatic Contaminants
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade organic pollutants. nih.gov These methods have been shown to be effective in the degradation of various aromatic compounds, including azo dyes and polycyclic aromatic hydrocarbons like anthracene.
The anthracene moiety within a dye molecule is susceptible to oxidation. Studies on the oxidation of anthracene have shown that it can be degraded to form various byproducts, with 9,10-anthraquinone being a major and more stable oxidation product. nih.govmdpi.com The mechanism of anthracene oxidation by hydroxyl radicals can proceed through the formation of 9-hydroxyanthracene, which then tautomerizes to 9(10H)-anthracenone, followed by further oxidation to 9,10-dihydroxyanthracene and subsequent conversion to anthraquinone (B42736). nih.govmdpi.com
Enzymatic oxidation is another avenue for the degradation of anthracene-based compounds. Laccases, enzymes produced by white-rot fungi, have been shown to oxidize anthracene, with anthraquinone being the major end product. nih.govresearchgate.net Similarly, manganese peroxidase can degrade anthracene to phthalic acid. researchgate.net These enzymatic processes highlight the potential for bioremediation approaches in treating water contaminated with anthracene derivatives.
Thermal Degradation Studies (e.g., Hydrous Pyrolysis)
Thermal degradation processes, such as hydrous pyrolysis, offer another route for the decomposition of persistent organic pollutants. Hydrous pyrolysis involves the heating of organic compounds in the presence of water at elevated temperatures and pressures. This technique has been explored for the treatment of industrial wastewater containing polycyclic aromatic hydrocarbons (PAHs). nih.gov
A study on the hydrous pyrolysis of anthracene as a model compound revealed that it undergoes degradation to form products such as anthrone, anthraquinone, and xanthone (B1684191) under oxidative conditions, and various hydro-anthracene derivatives under reductive conditions. nih.gov The reactivity of anthracene in this process indicates that the products formed are generally less stable and therefore more amenable to further degradation in the environment. nih.gov The conditions of the hydrous pyrolysis, including temperature, duration, and the presence of oxidizing or reducing agents, significantly influence the extent of degradation and the nature of the resulting products. nih.gov
The thermal behavior of other anthracene-based azo dyes has also been investigated. For instance, two bis-azo compounds of anthracene were found to be thermally stable up to 250 °C, after which they underwent oxidative decomposition in two stages. mdpi.com The decomposition involved the loss of benzene (B151609) nuclei in the first stage, followed by the fragmentation of the rest of the molecule at higher temperatures. mdpi.com
While specific hydrous pyrolysis data for this compound is unavailable, the results from studies on anthracene and related azo dyes suggest that this method could be effective in breaking down its complex structure. The anthracene core would likely undergo reactions similar to those observed for pure anthracene, while the azo linkage and other substituents would also be subject to thermal cleavage.
Adsorption and Sequestration Studies for Pollutant Removal
Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.
The adsorption of aromatic compounds like anthracene and its derivatives is influenced by the properties of both the adsorbent and the adsorbate, as well as the solution conditions such as pH and temperature. For instance, the adsorption of anthracene onto mineral surfaces like goethite and kaolinite (B1170537) has been shown to be enhanced in the presence of certain benzene carboxylic acids, which increase the hydrophobicity of the mineral surface. nih.gov The adsorption of anthracene and its hydroxylated derivatives on polyvinyl chloride microplastics has also been studied, with adsorption equilibrium being achieved within 48 hours. gdut.edu.cn
While there is a lack of specific studies on the adsorption of this compound, research on other acid brown dyes provides valuable insights. A study on the adsorption of Acid Brown 340 on a silica-based adsorbent demonstrated that the dye could be effectively removed from aqueous solutions. chemrxiv.orgwecmelive.com The optimal conditions for adsorption were found to be a pH of 2, an adsorbent dose of 0.06g, and a contact time of 75 minutes. chemrxiv.orgwecmelive.com
Table 1: Adsorption Parameters for Acid Brown 340 on a Silica-Based Adsorbent
| Parameter | Optimal Value |
| pH | 2 |
| Adsorbent Dose | 0.06 g |
| Contact Time | 75 min |
This data is for Acid Brown 340 and is presented as an example of a similar compound. chemrxiv.orgwecmelive.com
Material Science Approaches for Adsorbent Development
The development of novel and efficient adsorbent materials is a key area of research in wastewater treatment. Material science offers the opportunity to design adsorbents with high surface areas, specific functional groups, and enhanced adsorption capacities for targeted pollutants.
For the removal of azo dyes, a variety of materials have been investigated, including activated carbon, clays, zeolites, agricultural wastes, and polymeric resins. Recent advancements have focused on the development of nanomaterials and composite materials with superior adsorption properties.
While no specific adsorbent development studies for this compound were identified, the general principles of adsorbent design for azo dyes are applicable. The presence of sulfonate groups in the structure of this compound suggests that adsorbents with positively charged surfaces or functional groups capable of electrostatic interactions would be effective. Furthermore, the aromatic nature of the anthracene core indicates that materials with hydrophobic surfaces or those capable of π-π stacking interactions could also exhibit good adsorption capacity.
The development of silica-based adsorbents, as demonstrated for Acid Brown 340, is a promising direction. chemrxiv.orgwecmelive.com Silica can be functionalized with various organic groups to tailor its surface chemistry for specific applications, enhancing its selectivity and efficiency in capturing dye molecules from complex wastewater streams.
Advanced Materials Science and Engineering Applications of Acid Anthracene Brown Pg and Functionalized Anthracenes
Photoresponsive and Smart Material Development
Anthracene (B1667546) derivatives are a cornerstone in the creation of photoresponsive materials, which can change their properties upon exposure to light. This characteristic is harnessed to design materials with dynamic, controllable functionalities.
Self-Healing Polymer Design
The development of materials that can autonomously repair damage is a significant goal in materials science, promising extended lifetimes and enhanced safety for various products. wikipedia.orgnih.gov Functionalized anthracenes are pivotal in designing self-healing polymers due to their ability to undergo a reversible [4+4] cycloaddition reaction upon exposure to ultraviolet (UV) light. researchgate.net
When anthracene moieties within a polymer matrix are irradiated with UV light of a specific wavelength (typically around 365 nm), they dimerize, forming new covalent bonds that crosslink the polymer chains. vub.be This process can be used to create or strengthen a polymer network. vub.be If the material is damaged, exposure to a different wavelength of UV light or heat can break these bonds, reversing the dimerization. This process, known as scission, returns the anthracene groups to their original state. researchgate.netacs.org Subsequent exposure to the initial wavelength can then reform the bonds, healing the crack or damage. This mechanism allows for multiple cycles of damage and repair. researchgate.net Researchers have successfully incorporated anthracene-based crosslinkers into epoxy polymer networks to create coatings with room-temperature, light-stimulated healing capabilities. acs.org
Photochromic Systems and Optical Switches
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Anthracene derivatives exhibit photochromic behavior, making them suitable for applications such as optical data storage, smart windows, and molecular switches. nih.gov
Recent research has shown that crystalline 9-anthracene carboxylic acid can display radical-induced photochromism upon irradiation with a Xenon lamp. rsc.org This light-actuated generation of stable radicals leads to a visible color change and alterations in magnetic properties, which is a promising avenue for developing novel photochromic materials. rsc.org Furthermore, the reversible photodimerization of anthracene itself is a form of photochromic reaction, as the monomer and dimer have distinct absorption characteristics. This property is being explored for the development of all-optical switching devices, where light is used to control and direct other light signals, a fundamental concept for next-generation optical computing and telecommunications. acs.org
Tuneable Luminescent Materials
The intrinsic fluorescence of the anthracene core is highly sensitive to its chemical environment and molecular assembly. This property is exploited to create materials with tunable luminescent properties for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. frontiersin.org
Metal-Organic Frameworks (MOFs) are a class of crystalline materials where metal ions are connected by organic ligands. vt.edu By incorporating anthracene-based ligands into MOFs, researchers can create highly ordered structures with precisely controlled and tunable photoluminescent properties. vt.edu For instance, two MOFs were constructed using Cd(II) ions and organic linkers. acs.org By introducing anthracene as a structure-directing agent, the resulting MOF exhibited highly tunable emission across the visible spectrum (517–650 nm), dependent on the amount of anthracene used during synthesis. acs.orgresearchgate.net This tunability arises from interactions between the components within the MOF structure and the crystallinity of the sample, demonstrating a sophisticated method for designing custom luminophores. acs.orgresearchgate.net Anthracene-based MOFs have also been shown to feature both photoluminescence and electrical conductivity, making them intriguing candidates for optoelectronic applications. amazonaws.com
Polymeric and Hydrogel-Based Systems
The integration of anthracene functionalities into polymers and hydrogels imparts photo-responsive characteristics, enabling the creation of dynamic materials with controllable physical and chemical properties.
PEG-Anthracene Hydrogels for Dynamic Mechanical Property Studies
Hydrogels are water-swollen polymer networks with applications in biomedicine, including tissue engineering and drug delivery. Creating hydrogels with dynamically tunable mechanical properties is of great interest for studying how cells respond to changes in their physical environment (mechanobiology). nih.govnih.gov
Researchers have developed cytocompatible hydrogels using poly(ethylene glycol) (PEG) functionalized with anthracene groups (PEG-Ant). researchgate.netnih.gov These hydrogels are formed by exposing a PEG-Ant solution to 365 nm light, which induces the [4+4] photodimerization of the anthracene groups, crosslinking the polymer chains. researchgate.netnih.govmorressier.com A key feature of this system is the ability to create hydrogels with a specific initial stiffness and then increase their stiffness on-demand with further light exposure. researchgate.netnih.gov For example, a hydrogel formulation was designed to stiffen from 10 kPa (kilopascals), analogous to healthy heart tissue, to 50 kPa, corresponding to fibrotic heart tissue. researchgate.netnih.govnih.gov This on-demand stiffening allows for real-time observation of cellular responses to changes in matrix mechanics, providing insights that would be missed using static culture substrates. nih.govnih.gov
| Parameter | Initial State | Stiffened State |
|---|---|---|
| Target Stiffness (kPa) | 10 | 50 |
| PEG-Ant Concentration | 5.5 wt% | Achieved by further irradiation of 10 kPa gel |
| Light Intensity for Initial Gelation | 5 mW/cm² | N/A |
| Light Intensity for Stiffening | N/A | 10 mW/cm² |
Anthracene-Functionalized Poly(2-oxazolines) as Dispersants
Poly(2-oxazolines) (POx) are a versatile class of polymers known for their biocompatibility and tunability. nih.gov Functionalizing POx with specific end-groups can tailor their properties for various applications, including as dispersants for stabilizing particles in liquid media. acs.org
A library of anthracene-functionalized poly(2-oxazolines) has been synthesized to act as dispersants for carbon black in both aqueous and non-aqueous environments. acs.orgfigshare.com In this research, hydrophilic poly(2-ethyl-2-oxazoline) (PEtOx) and hydrophobic poly(2-isostearyl-2-oxazoline) (PiStOx) were end-capped with anthracene groups. acs.org The aromatic anthracene moiety serves as an anchoring group that adsorbs onto the surface of carbon black particles through π-π stacking interactions. The polymer chain then extends into the solvent, providing steric stabilization and preventing the particles from agglomerating. The study demonstrated that both PEtOx and PiStOx functionalized with anthracene are effective dispersants, with the hydrophobic PiStOx variant showing performance superior to a commercially available dispersant in dodecane. acs.org
| Polymer Type | Functionalization | Dispersing Medium | Performance Highlight |
|---|---|---|---|
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Anthracene end-cap | Water | Showed good dispersant characteristics |
| Poly(2-isostearyl-2-oxazoline) (PiStOx) | Anthracene end-cap | Dodecane | Exhibited better performance than a commercial dispersant |
Hybrid Materials and Nanostructures
The unique photophysical properties of the anthracene scaffold, a core component of Acid Anthracene Brown PG, make it a valuable building block in the development of advanced hybrid materials and nanostructures. nih.govrroij.com The extended π-conjugated system of the three fused benzene (B151609) rings allows for strong fluorescence and diverse photochemical reactivity. nih.govmdpi.com By modifying the anthracene core with various functional groups, researchers can tune its electronic and optical properties for specific applications, ranging from light-emitting devices to highly specialized analytical mimics. mdpi.comrsc.org This functionalization is key to integrating anthracene derivatives into complex supramolecular assemblies like metal-organic frameworks and specialized microparticles. aip.orgnih.gov
Metal-Organic Cages and Coordination Polymers for Optoelectronic Applications
The development of luminescent metal-organic frameworks (MOFs), metal-organic cages (MOCs), and coordination polymers (CPs) has attracted significant attention for their potential in optoelectronic applications such as organic light-emitting diodes (OLEDs) and chemical sensors. aip.orgrsc.org Anthracene derivatives are frequently employed as the organic ligands in these structures due to their intrinsic fluorescence and rigid structure. consensus.app The combination of these organic linkers with metal ions or clusters leads to hybrid materials with unique photophysical properties derived from both the organic and inorganic components. aip.org
Coordination-driven self-assembly is a primary method for constructing these materials, where the careful selection of metal ions and strategic design of anthracene-based ligands facilitate the formation of well-defined structures. aip.org The resulting materials often exhibit tunable luminescent properties, making them ideal platforms for investigating phenomena like resonance fluorescence energy transfer (FRET), which is crucial for developing advanced biosensors. aip.org
Research has demonstrated the synthesis of various anthracene-based CPs and MOFs with significant potential for optoelectronic devices. For instance, a novel MOF synthesized using 9,10-di(p-carboxyphenyl)anthracene (B2520840) (H2DCPA) and cadmium ions, [Cd(DCPA)(DMF)]·(H2O), showcases highly ordered anthracene chromophores that result in efficient angle-dependent polarized emission. rsc.org Similarly, multifunctional liquid crystal materials based on 2-phenylanthracene (B159574) derivatives have been developed, demonstrating high charge transport capabilities and strong fluorescence, making them suitable for integrated devices like organic light-emitting transistors (OLETs). rsc.org These materials combine efficient charge mobility with high photoluminescence quantum yields. rsc.org
| Anthracene Derivative | Material Type | Key Finding/Application | Observed Property |
|---|---|---|---|
| 9,10-di(p-carboxyphenyl)anthracene (H2DCPA) | Metal-Organic Framework (MOF) | Angle-dependent polarized emission, luminescence thermometry | Highly ordered arrangement of anthracene chromophores rsc.org |
| 2-(4-octyloxyphenyl)anthracene (AntPh-OC8) | Liquid Crystal | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Photoluminescence Quantum Yield (PLQY) of 40.9%; Hole mobility up to 2.59 cm² V⁻¹ s⁻¹ rsc.org |
| 9,10-di(1H-imidazol-1-yl)anthracene (dia) | Coordination Polymer (CP) | Potential for photocatalysis | Thermally stable, visible light absorbing structures rsc.org |
| Anthracene-based 2D Covalent Organic Framework (COF-DaTp) | Covalent Organic Framework (COF) | Optoelectronic synaptic devices for neuromorphic computing | Dual optoelectronic modulation, 32 photoconductive states nih.gov |
Synthetic Mimics for Complex Environmental Particulates (e.g., Cosmic Dust)
Polycyclic aromatic hydrocarbons (PAHs), the class of molecules to which anthracene belongs, are ubiquitous throughout the universe and are a significant component of cosmic dust. nih.govacs.org Studying this dust is crucial for understanding astrochemistry, but laboratory-based experiments require suitable synthetic mimics that can be accelerated to hypervelocities (>1 km s⁻¹) for impact studies. nih.govchemistryviews.org Anthracene, as a simple and well-characterized PAH, serves as an excellent foundational material for creating these mimics. nih.govacs.org
Researchers have developed methods to produce microparticles of anthracene through techniques like ball-milling. nih.gov These microparticles can then be coated with a thin overlayer of a conducting polymer, such as polypyrrole (PPy), to create core-shell structures. nih.gov The PPy coating is air-stable and allows the microparticles to be characterized and accelerated in laboratory instruments like light gas guns. nih.govacs.org
Similarly, phenanthrene (B1679779), another simple PAH, has been used to create synthetic mimics. nih.gov Its low melting point allows for the preparation of microparticles from molten droplets via emulsification. nih.gov These phenanthrene particles exhibit autofluorescence, which aids in the analysis of impact craters after hypervelocity experiments. nih.gov By creating hybrid microparticles from mixtures of different PAHs, such as phenanthrene and pyrene, scientists can create mimics with specific compositions to calibrate next-generation cosmic dust detectors for space missions. chemistryviews.org These laboratory analogues are essential for interpreting data from time-of-flight mass spectrometers designed to analyze the chemical composition of cosmic dust in space. chemistryviews.org
| PAH Base | Fabrication Method | Coating/Additive | Key Characteristic/Use |
|---|---|---|---|
| Anthracene | Ball-milling | Polypyrrole (PPy) | Air-stable, conducting shell for hypervelocity acceleration nih.gov |
| Phenanthrene | Emulsification from molten state | Polypyrrole (PPy) | Autofluorescence aids in impact crater analysis nih.gov |
| Phenanthrene/Pyrene Mixture | Emulsification of eutectic mixture | Polymer-based emulsifier | Fixed composition mimics for calibrating dust detectors chemistryviews.org |
Computational and Theoretical Investigations of Anthracene Based Systems
Quantum Mechanical and Electronic Structure Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of electrons within anthracene-based molecules, which in turn governs their chemical and physical properties.
Density Functional Theory (DFT) has become a principal method for studying anthracene (B1667546) and its derivatives due to its favorable balance of computational cost and accuracy. iaea.orgsemanticscholar.org DFT is widely used to investigate the electronic structure of these molecules in various charge states (neutral, anionic, and cationic). iaea.orgresearchgate.net Key applications include the calculation of bond lengths, atomic charges, and the energies and distributions of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iaea.orgresearchgate.net
The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the molecule. researchgate.net DFT calculations provide reliable estimates of this gap, as well as other important electronic parameters such as ionization potential (IP) and electron affinity (EA), which often show good agreement with experimental data. iaea.orgsemanticscholar.org Furthermore, Time-Dependent DFT (TD-DFT) is employed to understand and predict photophysical properties, such as UV-Vis absorption and fluorescence spectra. nih.govresearchgate.net
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Methodology |
|---|---|---|---|---|
| Anthracene | -5.92 | -1.35 | 4.57 | B3LYP |
| Anthraquinone (B42736) (electron-accepting) | -7.14 | -3.09 | 4.05 | DFT |
| Diaminoanthracene (electron-donating) | -5.10 | -0.98 | 4.12 | DFT |
| Anthracene-oxadiazole derivative (8a) | -5.83 | -2.73 | 3.10 | B3LYP/6-311G(d,p) |
Note: The values in the table are illustrative, compiled from various theoretical studies on anthracene derivatives, and may vary based on the specific functional and basis set used. iaea.orgresearchgate.net
The attachment of functional groups (substituents) to the anthracene core is a powerful strategy for tuning its molecular properties. Computational studies have systematically explored how different substituents modulate the photophysics and conductivity of anthracene derivatives. researchgate.net
Electron-donating groups (like amino, -NH₂) and electron-withdrawing groups (like nitro, -NO₂) have a profound impact on the electronic structure. semanticscholar.orgresearchgate.net Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. researchgate.net Both types of substitutions typically lead to a reduction in the HOMO-LUMO gap, which results in a redshift (a shift to longer wavelengths) in the absorption and fluorescence spectra. researchgate.netresearchgate.net The position of the substituent on the anthracene skeleton also significantly influences the oscillator strength, a measure of the probability of an electronic transition, thereby affecting spectral intensity. researchgate.net
Theoretical investigations have established correlations between the calculated excitation energies and the Hammett sigma parameter (σp+), a measure of a substituent's electronic effect. researchgate.net These studies are crucial for the rational design of materials for applications like organic light-emitting diodes (OLEDs), where precise control over emission color and efficiency is required. nih.govresearchgate.net For instance, the conductivity of anthracene-based oligomers is directly related to their energy gaps; substituents that decrease the gap generally enhance conductivity. researchgate.net
| Oligomer (n=1) | Substituent (R) | Calculated Energy Gap (η / eV) |
|---|---|---|
| Anthrylene | -H | 3.429 |
| Anthrylene | -NH₂ (donating) | 2.803 |
| Anthrylene | -NO₂ (withdrawing) | 4.652 |
Note: The energy gap (η) values are based on theoretical studies and illustrate the significant impact of substituents. researchgate.net The value for the -NO₂ substituted compound appears anomalous in the source and is reported as is.
Molecular Modeling and Simulation
Beyond the properties of single molecules, molecular modeling and simulation techniques are essential for understanding how anthracene-based molecules interact with each other in condensed phases (e.g., solids, aggregates), which is critical for material performance.
In materials composed of polycyclic aromatic hydrocarbons like anthracene, non-covalent intermolecular interactions, particularly π-π stacking, are dominant. acs.orgresearchgate.net These interactions arise from the attraction between the electron-rich π-systems of adjacent molecules. Computational methods are used to quantify the energetics of these interactions. acs.org
The stability of π-π stacked dimers increases with the size of the aromatic system, with the interaction in an anthracene dimer being significantly stronger than in a benzene (B151609) dimer. acs.org Advanced computational techniques like Symmetry-Adapted Perturbation Theory based on DFT [SAPT(DFT)] can decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. acs.org Studies consistently show that dispersion forces are the primary stabilizing factor in π-π stacking, while Pauli (exchange) repulsion is the main destabilizing component. acs.orgsemanticscholar.org Molecules in a stack often adopt a parallel-displaced or "slip-stacked" arrangement to minimize this repulsion. semanticscholar.orgnih.gov The calculated interaction energy for a parallel-displaced anthracene dimer can be significant, on the order of -7.7 kcal·mol⁻¹. researchgate.net
| Dimer | Interaction Energy (kcal·mol⁻¹) | Computational Method |
|---|---|---|
| Benzene Dimer | -2.79 | SAPT(DFT) |
| Naphthalene Dimer | -5.51 | SAPT(DFT) |
| Anthracene Dimer | -8.49 | SAPT(DFT) |
| Anthracene Dimer | -4.1 | CCSD(T) estimate |
Note: Data is compiled from high-level computational studies. acs.orgarxiv.org Exact values depend heavily on the geometry and level of theory.
Anthracene and its derivatives can form covalently linked dimers and larger oligomers, often through photochemical reactions. nih.gov Upon irradiation with UV light, two anthracene molecules can undergo a [4π+4π] cycloaddition reaction to form a dimer. nih.gov Computational chemistry can be used to explore the potential energy surfaces of these reactions, identifying transition states and reaction intermediates to elucidate the dimerization pathway.
Molecular modeling is also used to study the aggregation and self-assembly of anthracene derivatives into larger, non-covalently bound structures. For example, bent anthracene dimers, designed with specific spacers, can act as versatile building blocks for creating complex supramolecular capsules through coordination bonding or π-stacking interactions in solution. acs.org Simulations can predict the most stable assembled structures and rationalize their formation based on intermolecular forces, providing a computational guide for the synthesis of these intricate architectures. acs.org
Computational Design of Novel Anthracene Derivatives
A major application of theoretical investigations is the in silico design of novel anthracene derivatives with optimized properties for specific applications. By combining DFT, TD-DFT, and molecular modeling, researchers can screen potential candidate molecules before undertaking challenging and resource-intensive laboratory synthesis. nih.govresearchgate.net
This computational design approach has been particularly successful in the field of organic electronics. For instance, researchers have designed and characterized novel anthracene-oxadiazole derivatives for use as emitters in OLEDs. nih.govresearchgate.net Theoretical calculations are used to predict key parameters such as the HOMO-LUMO gap (which influences the emission color), charge transport properties, and thermal stability. nih.govresearchgate.net By systematically modifying the molecular structure—for example, by changing the nature and position of substituents—these properties can be fine-tuned. The computational results can then guide synthetic efforts toward the most promising candidates, accelerating the development of new, high-performance materials. nih.gov
Prediction of Binding Affinities and Molecular Recognition
Computational methods are instrumental in predicting how anthracene derivatives interact with other molecules, a key aspect of their function in various applications, from biological sensing to materials science. Techniques such as Density Functional Theory (DFT) and molecular docking are employed to model these interactions at the atomic level.
Theoretical studies on various anthracene derivatives have shown that substitutions on the anthracene core significantly influence their binding affinity and orientation when interacting with target molecules like DNA. uconn.edu For instance, the degree of branching and the presence of cationic substitutions at the 9 and 10 positions of the anthracene ring can determine whether the molecule intercalates into the DNA helix or binds to its grooves. uconn.edu As substitution becomes more branched, intercalation becomes less favored. uconn.edu
Molecular docking simulations are a common approach to predict the binding modes and affinities of anthracene derivatives. For example, studies on novel anthracene derivatives have utilized molecular docking to investigate potential cellular targets, thereby confirming their potential for cellular imaging. rsc.org These computational approaches can predict binding energies and identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex.
Research on a series of 2,6-disubstituted anthracene-9,10-diones has utilized biophysical and biochemical studies alongside molecular docking to confirm their interaction with human telomeric G-quadruplex DNA. researchgate.net These studies determined binding affinities and demonstrated that the molecules bind to the external groove of the quadruplex. researchgate.net Such computational insights are crucial for the development of molecules with specific DNA recognition properties. uconn.edu
Table 1: Predicted Binding Affinities of Selected Anthracene Derivatives
| Anthracene Derivative | Target Molecule | Predicted Binding Affinity (K b , M -1 ) | Computational Method |
| N-2DEA | Human Telomeric G-quadruplex | 4.8 x 10 6 | Molecular Docking |
| N-1DEA | Human Telomeric G-quadruplex | 7.6 x 10 5 | Molecular Docking |
Rational Design of Chemosensors and Molecular Probes
The rational design of chemosensors and molecular probes based on anthracene scaffolds heavily relies on computational and theoretical predictions. The inherent fluorescence of the anthracene chromophore makes it an excellent building block for sensors that can detect specific analytes through changes in their optical properties. rroij.com
Computational studies, particularly DFT and its time-dependent extension (TD-DFT), are used to understand the electronic structure and optical properties of newly designed anthracene-based molecules. rsc.orgresearchgate.net These calculations can predict how the molecule's absorption and emission spectra will change upon binding to a target analyte. For example, the introduction of different functional groups can alter the frontier molecular orbital energy levels (HOMO and LUMO) and the intramolecular charge transfer (ICT) properties of the molecule. rsc.org This understanding is critical for designing sensors with high sensitivity and selectivity.
A notable application of this approach is the design of fluorescent "turn-on" chemosensors. For instance, π-extended anthracene-bearing thioacetals have been rationally designed and synthesized to act as selective chemodosimeters for mercury ions (Hg²⁺). nih.govacs.org Theoretical models help to elucidate the sensing mechanism, which in this case involves a desulfurization reaction that leads to the formation of a highly fluorescent aldehyde, thus "turning on" the fluorescence signal. nih.govacs.org The detection limits for such rationally designed probes can reach the nanomolar range. acs.org
The design strategy for new anthracene-based materials also extends to applications like organic light-emitting diodes (OLEDs). acs.orgrsc.org Computational modeling helps in understanding how the molecular structure affects properties like charge transport and the efficiency of light emission. By strategically modifying the anthracene core with different side groups, researchers can fine-tune the emission color and enhance device performance. acs.org
Table 2: Computationally Guided Design of Anthracene-Based Chemosensors
| Anthracene-Based Sensor | Target Analyte | Predicted Sensing Mechanism | Key Computational Technique |
| π-extended anthracene thioacetals | Hg²⁺ | Desulfurization leading to fluorescence "turn-on" | DFT |
| Triazole-appended ferrocene–rhodamine conjugates | Metal Cations | Changes in optical and electrochemical properties | Not Specified |
| Diphenyl sulfone-linked bisanthracene | Hg²⁺, Cu²⁺ | Fluorescence enhancement (Hg²⁺) or quenching (Cu²⁺) | Not Specified |
Biological and Biomedical Research Applications of Acid Anthracene Brown Pg and Anthracene Derivatives
Staining Methodologies in Biological Microscopy
Staining is a fundamental technique used to enhance contrast in microscopic specimens, allowing for the visualization of specific cells, tissues, or subcellular components. wikipedia.orgmicrobenotes.com Dyes and stains are critical in histology and microbiology for defining tissue structures and identifying cell populations. wikipedia.org
The primary goal of staining in histology and microbiology is to impart color to otherwise transparent biological materials, thereby increasing contrast and revealing morphological details. microbenotes.comleicabiosystems.com The process involves several key stages: fixation to preserve the tissue, processing to prepare it for sectioning, and finally, staining. nih.gov The mechanisms of staining are largely based on the chemical affinity between the dye and the components of the tissue. youtube.com
Stains are broadly classified based on their chemical properties. Basic dyes, such as hematoxylin, are cationic (positively charged) and bind to acidic, or basophilic, structures like the cell nucleus, which is rich in negatively charged nucleic acids (DNA and RNA). leicabiosystems.com Conversely, acidic dyes like eosin (B541160) are anionic (negatively charged) and are attracted to basic, or acidophilic, components such as the cytoplasm and extracellular proteins. leicabiosystems.com The effectiveness and specificity of a stain are influenced by factors such as pH, dye concentration, and the use of mordants—substances that form a coordination complex between the dye and the tissue, thereby fixing the dye to the structure. youtube.com Differential staining techniques, which use multiple dyes, are essential for distinguishing between different types of cells or structures within a single specimen, a classic example being the Gram stain in microbiology. microbenotes.com
Acid Anthracene (B1667546) Brown PG is identified as an organic monoazo dye specifically used as a stain for elastin (B1584352). chemicalbook.com Elastin is a key protein in connective tissue, particularly abundant in tissues requiring elasticity, such as arteries, lungs, and skin. nih.gov Visualizing these elastic fibers is crucial in histopathology for diagnosing a range of conditions, including vascular diseases and various forms of alopecia. nih.gov
While the precise binding mechanism of Acid Anthracene Brown PG to elastin is not extensively detailed in the literature, the principles governing other well-known elastin stains provide significant insight. One of the most common methods, the Verhoeff-van Gieson (VVG) stain, uses an iron-hematoxylin complex. wikipedia.org Elastin has a very strong affinity for this complex, allowing it to retain the black stain while other tissues are decolorized by an excess of ferric chloride. wikipedia.orgbitesizebio.com The final step uses a counterstain to color other elements, such as collagen, for contrast. bitesizebio.com The binding mechanism is thought to involve the formation of hydrogen bonds between the dye complex and the elastin protein. bitesizebio.com
Another proposed mechanism, particularly relevant to large organic dyes like anthracene derivatives, involves hydrophobic interactions and van der Waals forces. bohrium.com Research has shown a strong correlation between a dye's ability to stain elastic fibers and the presence of five or more aromatic rings in its structure. bohrium.com This suggests that the large, planar surface of the anthracene core in compounds like this compound facilitates strong, non-covalent interactions with the hydrophobic regions of the elastin protein, leading to selective staining.
| Staining Method | Target Structure(s) | Principle Mechanism | Resulting Color of Elastin |
| Verhoeff-van Gieson (VVG) | Elastic fibers, nuclei, collagen, cytoplasm | Strong affinity of elastin for iron-hematoxylin complex; differential decolorization. wikipedia.orgbitesizebio.com | Black |
| Orcein | Elastic fibers | Believed to involve hydrogen bonding and van der Waals forces with both thick and thin fibers. stainsfile.com | Brown to Purple |
| Aldehyde Fuchsin | Elastic fibers, certain mucins, mast cell granules | Mechanism not fully understood, but involves reaction with aldehydes. stainsfile.com | Deep Purple |
| Direct Dyes (e.g., Direct Blue 152) | Elastic fibers | Primarily van der Waals forces; associated with dyes having ≥5 aromatic rings. bohrium.com | Varies with dye (e.g., Blue) |
Biosensing and Bioimaging Probes
The inherent fluorescence of the anthracene core makes it an ideal scaffold for the development of probes for biosensing and bioimaging. researchgate.netmdpi.com By modifying the anthracene structure with specific recognition moieties, scientists can create sensors that signal the presence of target molecules through changes in their fluorescent properties, such as intensity ("turn-on" or "turn-off") or wavelength. mdpi.com
Anthracene derivatives have been synthesized to act as fluorescent markers for cellular imaging. rsc.org These compounds can be designed to be cell-permeable and may localize in specific compartments, offering a way to visualize cellular morphology and processes in living cells. For instance, novel anthracene derivatives have been developed that stain the entire cellular compartment of human dermal fibroblast cells, providing higher magnification imaging capacity compared to common nuclear stains like Hoechst 33258. rsc.orgnih.gov
The photophysical properties of these markers, such as their quantum yield and lifetime, can be fine-tuned by adding different functional groups to the anthracene core. rsc.orgnih.gov Furthermore, specific targeting can be achieved. For example, by incorporating a triphenylphosphonium cation, an anthracene carboxamide-based probe was successfully targeted to the mitochondria, enabling the specific imaging of hypochlorite (B82951) within this organelle. nih.govmdpi.com These probes offer excellent photostability and sensitivity, making them promising tools for studying cellular biology. nih.gov
The fluorescence of anthracene can be harnessed to detect specific nucleic acid sequences, including single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence. Anthracene derivatives can serve as probes for DNA cleavage and hybridization. rroij.com The interaction between the anthracene moiety and DNA bases can lead to changes in fluorescence; for example, guanine-cytosine (GC) sequences tend to quench the fluorescence of some anthracene derivatives, while adenine-thymine (AT) sequences can enhance it, providing a method to identify the nature of a binding site. rroij.com
While specific systems using this compound are not described, the principle involves attaching an anthracene molecule to an oligonucleotide probe. When this probe hybridizes with its target DNA sequence, the change in the local environment of the anthracene fluorophore can result in a detectable change in its fluorescence signal. This approach allows for the development of sensitive sensors for specific DNA sequences and the detection of mismatches characteristic of SNPs.
A significant area of research has been the development of anthracene-based fluorescent sensors for biologically important metal ions and amino acids. These sensors typically operate on a photoinduced electron transfer (PET) mechanism, where the binding of an analyte modulates the fluorescence of the anthracene core.
Metal Ion Sensors: Numerous anthracene derivatives have been designed to selectively detect metal ions such as Zn²⁺, Cu²⁺, Hg²⁺, and Cr³⁺. acs.orgresearchgate.netbeilstein-journals.orgnih.govrsc.org For example, an anthracene-based Schiff base was developed as a "turn-on" fluorescent probe for Zn²⁺, which is essential for processes like neural signal transmission and gene transcription. mdpi.com Another system, an anthracene-tagged metal-organic framework (MOF), was shown to be a highly selective aqueous sensor for the amino acid arginine. nih.govacs.org The binding of arginine to the MOF resulted in a complete quenching of the anthracene fluorescence, allowing for its specific detection. nih.govacs.org
Amino Acid Sensors: Beyond metal ions, anthracene-based systems have been engineered to detect amino acids. The aforementioned anthracene-tagged UiO-67-MOF demonstrated high selectivity for arginine over other water-soluble amino acids. nih.govacs.org Another probe based on an anthracene derivative was developed for the detection of Tyrosine, showcasing an "Off-On-Off" response where the fluorescence turned on in the presence of Zn²⁺ and was subsequently turned off by the addition of Tyrosine. mdpi.com
| Anthracene-Based Sensor | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |
| Thioacetal-Anthracene Probe | Hg²⁺ | "Turn-on" fluorescence upon desulfurization reaction. acs.org | 59 nM |
| Schiff Base Probe (AT2) | Zn²⁺ | "Turn-on" fluorescence via excimer formation. mdpi.com | 11.2 nM |
| Schiff Base Probe (AT2) + Zn²⁺ | Tyrosine | "Turn-off" fluorescence via complex disintegration. mdpi.com | 26.5 nM |
| Anthracene-Tagged MOF | Arginine | Fluorescence quenching upon binding. nih.govacs.org | Not specified |
| Anthracene-Adenine Derivative | Cu²⁺ | "Turn-off" fluorescence (quenching). beilstein-journals.org | Not specified |
| Coumarin-Anthracene Probe | Cr³⁺ | "Turn-on" fluorescence upon binding. rsc.org | 0.5 µM |
Mechanobiology Studies Utilizing Dynamic Hydrogel Substrates
The study of how physical forces and changes in the mechanical properties of the cellular environment influence cell behavior, a field known as mechanobiology, has been significantly advanced by the development of dynamic hydrogel substrates. These materials allow for real-time manipulation of substrate stiffness, mimicking the dynamic nature of the extracellular matrix (ECM) in physiological and pathological processes. Anthracene derivatives have emerged as a valuable tool in the creation of these dynamic platforms due to their photo-responsive properties.
Anthracene-functionalized polymers, such as polyethylene (B3416737) glycol (PEG)-anthracene, can be used to form hydrogels through a process of photodimerization. nih.govresearchgate.net Exposure to ultraviolet (UV) light at a specific wavelength (e.g., 365 nm) induces a [4+4] cycloaddition reaction between anthracene groups, leading to the formation of crosslinks that constitute the hydrogel network. nih.govresearchgate.net The degree of crosslinking, and therefore the stiffness of the hydrogel, can be precisely controlled by modulating the intensity and duration of the light exposure. researchgate.netscispace.com This allows for the creation of hydrogels with a tailorable initial modulus that can be stiffened on-demand in the presence of living cells. nih.govnih.gov This capability is crucial for investigating how cells sense and respond to temporal changes in their mechanical environment. nih.gov
A key advantage of using anthracene photodimerization is its bioorthogonality; the reaction is highly specific and occurs under cytocompatible conditions, minimizing potential off-target effects on the cultured cells. researchgate.netscispace.com Researchers have successfully formulated PEG-anthracene hydrogels that can be stiffened from a modulus mimicking healthy tissue to one that represents a fibrotic, diseased state. nih.govresearchgate.net For example, hydrogel formulations have been developed that can increase in stiffness from 10 kPa, akin to healthy cardiac tissue, to 50 kPa, which corresponds to the stiffness of a fibrotic heart. nih.govresearchgate.netnih.gov This on-demand stiffening provides a powerful platform to dissect the kinetics of mechanoresponsive cell signaling pathways, which might be missed when using traditional static hydrogel substrates. nih.govresearchgate.net
Investigation of Cell Signaling Pathways in Response to Matrix Stiffness
Dynamic hydrogel substrates functionalized with anthracene derivatives have been instrumental in elucidating the intricate relationship between extracellular matrix stiffness and intracellular signaling pathways. These studies have revealed that cells are highly sensitive to dynamic changes in their mechanical environment and can rapidly alter their signaling activity in response.
A prominent example of this is the investigation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway in cardiac fibroblasts. nih.govnih.gov NFAT is a transcription factor whose cellular localization is dependent on intracellular calcium signaling. nih.govscispace.com In studies utilizing PEG-anthracene hydrogels, cardiac fibroblasts were cultured on a substrate with an initial stiffness of 10 kPa. nih.gov Upon inducing a stiffening of the hydrogel to 50 kPa through light exposure, a rapid translocation of NFAT from the cytoplasm to the nucleus was observed within 6 hours. nih.govresearchgate.net In contrast, when fibroblasts were cultured on static hydrogels of either 10 kPa or 50 kPa, NFAT remained predominantly in the cytoplasm. nih.govresearchgate.net This finding highlights that the change in stiffness, rather than the absolute stiffness itself, is a critical trigger for this signaling pathway. nih.gov
The dynamic stiffening of the anthracene-based hydrogels also induced observable morphological changes in the cells. Within 2 to 5 days of stiffening the substrate from 10 to 50 kPa, cardiac fibroblasts exhibited an increased cell area and a decrease in nuclear roundness, indicative of a greater contractile phenotype. researchgate.netscispace.com These morphological changes were not observed in cells cultured on static 10 kPa hydrogels. researchgate.netscispace.com
These findings demonstrate the utility of anthracene-based dynamic hydrogels in revealing the kinetics of mechanotransduction. The ability to precisely control the timing and extent of matrix stiffening allows for a more nuanced understanding of how cells interpret and respond to mechanical cues, providing insights that are not achievable with static culture systems.
Interactive Data Table: NFAT Localization in Response to Dynamic Matrix Stiffening
| Experimental Condition | Substrate Stiffness (kPa) | Observation Time (hours) | Predominant NFAT Localization |
| Dynamic Stiffening | 10 → 50 | 6 | Nuclear |
| Static Soft | 10 | 6 | Cytoplasmic |
| Static Stiff | 50 | 6 | Cytoplasmic |
Interactive Data Table: Cellular Morphological Changes on Dynamic Substrates
| Condition | Initial Stiffness (kPa) | Final Stiffness (kPa) | Time Post-Stiffening (days) | Change in Cell Area | Change in Nuclear Roundness |
| Stiffening | 10 | 50 | 2-5 | Increased | Decreased |
| Static Control | 10 | 10 | 2-5 | Constant | Constant |
Future Research Directions and Unexplored Avenues for Acid Anthracene Brown Pg
Integration with Advanced Manufacturing Technologies
The inherent properties of Acid Anthracene (B1667546) Brown PG make it a candidate for integration into advanced manufacturing processes, moving beyond its traditional use as a simple colorant. Future research should focus on harnessing its molecular structure for the development of functional materials.
One promising area is the formulation of functional inks for 3D printing and additive manufacturing . Research could explore the incorporation of Acid Anthracene Brown PG into polymer resins for stereolithography (SLA) or fused deposition modeling (FDM). The anthracene moiety, known for its photophysical properties, could impart specific optical or electronic functionalities to the printed objects. For instance, its fluorescence could be utilized for embedded sensors or anti-counterfeiting features.
Another significant avenue lies in the development of smart textiles and wearable technology . By chemically modifying the dye to react to external stimuli, it could be used to create chromogenic textiles. Future investigations could focus on developing derivatives of this compound that exhibit photochromic, thermochromic, or electrochromic behavior. meghmaniglobal.com Such "smart" dyes could be integrated into fabrics for applications ranging from fashion and entertainment to safety and protective wear, providing visual feedback to environmental changes. meghmaniglobal.com
| Potential Application | Advanced Manufacturing Technology | Key Research Focus |
| Embedded Sensors | 3D Printing (SLA/FDM) | Developing dye-infused photocurable resins with responsive optical properties. |
| Anti-Counterfeiting | 3D Printing / Inkjet Printing | Utilizing the unique spectral properties of the dye for security markings. |
| Environmental Sensors | Smart Textiles | Creating dye derivatives that change color in response to pH or specific analytes. |
| Wearable Displays | Smart Textiles | Investigating the electrochromic potential of modified this compound. |
Exploration of Novel Catalytic Applications
The electron-rich aromatic systems of the anthracene and naphthalene rings, combined with the azo bridge, suggest that this compound could exhibit interesting catalytic properties. Future research should explore its potential as a novel catalyst in various chemical transformations.
A key area of investigation is its use as a photocatalyst . Anthracene and its derivatives are known to be photosensitive and can participate in energy and electron transfer processes upon irradiation. researchgate.netresearchgate.netmdpi.com Research could focus on the ability of this compound to catalyze organic reactions under visible light, offering a more sustainable alternative to traditional metal-based catalysts. Its sulfonic acid groups could also provide Brønsted acid catalytic sites, creating a multifunctional catalyst.
Furthermore, the azo component of the molecule could be exploited in redox catalysis . Azo compounds can undergo reversible reduction to hydrazo derivatives, suggesting potential applications in electrocatalysis or as redox mediators in biochemical reactions. Studies could investigate the electrochemical properties of this compound and its ability to facilitate electron transfer in various systems.
| Catalytic Application | Relevant Structural Feature | Proposed Research Direction |
| Photocatalysis | Anthracene Moiety | Investigating the degradation of pollutants or the synthesis of fine chemicals under light irradiation. |
| Acid Catalysis | Sulfonic Acid Groups | Exploring its use as a solid acid catalyst in esterification or hydrolysis reactions. |
| Redox Catalysis | Azo Linkage | Studying its efficacy as a mediator in electrochemical sensors or biofuel cells. |
Development of Sustainable Synthesis Routes
The conventional synthesis of azo dyes often involves diazotization and coupling reactions that can utilize harsh chemicals and generate significant waste. chemicalbook.comjchemrev.com A critical area for future research is the development of more sustainable and environmentally friendly methods for producing this compound.
One promising approach is the use of biocatalysis and enzymatic synthesis . Researchers could explore the use of enzymes, such as laccases and peroxidases, to catalyze the key bond-forming reactions in the synthesis of the dye. frontiersin.orgnih.gov This could lead to processes that operate under milder conditions, use less hazardous reagents, and generate less waste. nih.gov The enzymatic synthesis of other industrial dyes has already shown promise as a viable green alternative. researchgate.netresearchgate.net
Another avenue is the development of novel catalytic systems that improve the efficiency and selectivity of the traditional synthesis. This could involve the use of solid acid catalysts or magnetic nanoparticles to facilitate the reaction and simplify catalyst recovery and reuse. rsc.org Such approaches align with the principles of green chemistry by reducing waste and improving atom economy.
| Synthesis Approach | Key Technology | Potential Advantages |
| Enzymatic Synthesis | Laccases, Peroxidases | Milder reaction conditions, reduced waste, use of renewable catalysts. nih.gov |
| Biocatalytic Processes | Whole-cell systems | Cost-effective, environmentally friendly, and can be used for wastewater cleanup. frontiersin.org |
| Green Catalysis | Solid Acid Catalysts | Ease of separation, reusability, and reduced corrosion. rsc.org |
Deeper Mechanistic Understanding of Environmental Fate Processes
Given its classification as a sulfonated azo dye, understanding the environmental fate of this compound is crucial. Future research should focus on elucidating the mechanisms of its degradation and its interactions with environmental systems.
A primary research direction is the investigation of its biodegradation pathways . Studies on other sulfonated azo dyes have shown that microbial degradation often involves an initial reductive cleavage of the azo bond, leading to the formation of aromatic amines. nih.govnih.govacs.orgresearchgate.net Research is needed to identify the specific microorganisms and enzymes capable of degrading this compound and to characterize the resulting metabolites. This knowledge is essential for developing effective bioremediation strategies for dye-contaminated wastewater. aalto.fi
Additionally, the photodegradation of this compound warrants further investigation. The anthracene core is known to be susceptible to photodegradation, which can lead to the formation of various byproducts. nih.govacs.org Understanding the kinetics and mechanisms of its photodegradation in aqueous environments is critical for assessing its persistence and potential for transformation into more or less toxic compounds.
| Environmental Process | Research Focus | Importance |
| Biodegradation | Identification of microbial consortia and enzymatic pathways for azo bond cleavage. nih.govnih.govacs.orgresearchgate.net | Development of bioremediation technologies for textile effluent. |
| Photodegradation | Characterization of photolytic byproducts and their environmental impact. nih.govacs.org | Predicting the persistence and transformation of the dye in sunlit waters. |
| Adsorption/Desorption | Investigating its interaction with soil and sediment matrices. | Assessing its mobility and bioavailability in the environment. |
Expansion into Emerging Bio-Applications
The unique combination of a fluorescent anthracene group and its ability to bind to biological structures opens up possibilities for this compound in various bio-applications beyond simple staining.
One exciting avenue is its development as a fluorescent probe or biosensor . The anthracene moiety's fluorescence is often sensitive to the local environment. This property could be exploited to design sensors that detect specific ions, molecules, or changes in microenvironments within biological systems. Research could focus on modifying the dye to enhance its specificity and sensitivity for particular targets.
Another potential application is in photodynamic therapy (PDT) . Photosensitizers, when activated by light, can generate reactive oxygen species that are toxic to cancer cells. Anthracene derivatives have been investigated as photosensitizers for PDT. researchgate.netnih.govmdpi.comresearchgate.net Future studies could explore the potential of this compound and its derivatives as PDT agents, leveraging the anthracene core for photosensitization and potentially targeting specific tissues.
| Bio-Application | Underlying Principle | Research Objective |
| Biosensing | Environmentally sensitive fluorescence of the anthracene core. | Design and synthesis of dye derivatives for detecting specific biological analytes. |
| Bio-imaging | Intrinsic fluorescence and potential for targeted delivery. | Development of probes for visualizing cellular structures and processes. |
| Photodynamic Therapy | Light-induced generation of reactive oxygen species by the anthracene moiety. researchgate.netnih.gov | Evaluation of the dye's efficacy as a photosensitizer for cancer treatment. |
Q & A
Q. How is Acid Anthracene Brown PG structurally characterized, and what analytical methods are recommended for its identification?
this compound (C23H15N3Na2O6S) is a disodium salt of a diazenyl-substituted benzoic acid derivative. Structural characterization typically employs nuclear magnetic resonance (NMR) for functional group analysis and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Gas chromatography-mass spectrometry (GC-MS) is used to verify purity (>99% via GC) and detect impurities, with retention time alignment against deuterated standards like anthracene-d10 (50 μg/mL or 2.0 mg/mL solutions) .
Q. What standardized protocols exist for synthesizing this compound, and how are reaction conditions optimized?
Synthesis involves diazo coupling of 1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl derivatives with benzoic acid precursors. Optimization includes pH control (6–8) to stabilize the diazonium intermediate and temperature modulation (60–80°C) to enhance yield. Post-synthesis purification uses column chromatography with silica gel, followed by recrystallization in ethanol-water mixtures .
Q. How can researchers validate the purity of this compound using chromatographic methods?
Purity validation requires GC-MS or HPLC-UV analysis. For GC-MS, use a non-polar column (e.g., HP-5MS) with a temperature gradient of 50°C (2 min hold) to 300°C (10°C/min). Compare retention times and spectral matches against certified reference materials (CRMs) like anthracene-d10. For HPLC, a C18 column with acetonitrile/0.1% formic acid mobile phase (flow rate: 1 mL/min) and UV detection at 254 nm is recommended .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
Key properties include solubility in polar solvents (e.g., DMSO, water), fluorescence emission at 400–450 nm (excitation: 350 nm), and thermal stability up to 200°C. These properties dictate solvent selection for dissolution studies, fluorescence-based detection protocols, and storage conditions (e.g., desiccated, 4°C) .
Advanced Research Questions
Q. How do conflicting data on anthracene derivatives’ degradation pathways inform the study of this compound’s environmental persistence?
Anthracene derivatives degrade via two pathways: (1) hydroxylation/carboxylation at C-1/C-2 positions forming 3-hydroxy-2-naphthoic acid, and (2) dioxygenation at C9–C10 forming anthracene-9,10-quinone. Contradictions arise in mediator-dependent pathways; for example, laccase enzymes with ABTS mediators increase benzoic acid yield (115% cell viability), while mediator-free systems favor anthrone formation (70% viability). Researchers must compare degradation products using GC-MS (RT: 9.3–17.5 min) and ecotoxicity assays (e.g., V. parahaemolyticus survival rates) to resolve discrepancies .
Q. What methodological challenges arise in quantifying this compound’s metabolites, and how can they be addressed?
Metabolites like chromone (RT: 11.1 min) and anthraquinone (RT: 16.1 min) exhibit overlapping GC-MS peaks. Resolution requires tandem MS (MS/MS) with selective ion monitoring (SIM) or UPLC-QTOF for high mass accuracy. Internal standards (e.g., deuterated anthracene) improve quantification precision. Cytotoxicity assays (e.g., HT-22 cell viability) should include negative controls to distinguish metabolite effects from solvent toxicity .
Q. How can researchers design fluorescent probes using this compound for monocarboxylic acid detection?
Anthracene’s photophysical properties enable probe design via pyridine amide functionalization. Synthesize derivatives (e.g., anthracene-labeled pyridine amides) and assess fluorescence quenching/efficiency in the presence of target acids (e.g., acetic acid). Optimize solvent polarity (e.g., DMF/water mixtures) and pH (4–6) to enhance hydrogen bonding between the probe and analyte .
Q. What strategies reconcile discrepancies in anthracene-based compound toxicity reported across studies?
Variability in toxicity data (e.g., 44–115% cell viability) stems from differences in degradation mediators, metabolite collection timepoints, and assay endpoints. Standardize protocols by (1) using ABTS mediators for laccase-driven degradation, (2) collecting metabolites at consistent intervals (24–72 h), and (3) employing multiple toxicity models (e.g., microbial + mammalian assays) .
Q. How does this compound’s conformational rigidity affect its thermodynamic properties compared to flexible alkanes?
Anthracene derivatives exhibit lower entropy (ΔSm) due to restricted rotational isomerism, leading to higher melting points (Tm) despite similar enthalpy (ΔHm) to alkanes. For example, anthracene’s Tm (218°C) exceeds tetradecane’s (5.5°C). Researchers should use differential scanning calorimetry (DSC) to quantify ΔHm/ΔSm and correlate with crystallinity via XRD .
Q. What advanced computational methods predict this compound’s reactivity in photochemical applications?
Density functional theory (DFT) calculations model electron transfer mechanisms during photoexcitation. Key parameters include HOMO-LUMO gaps (calculated using B3LYP/6-31G*) and excitation energies (TD-DFT). Validate predictions with UV-vis spectroscopy and fluorescence lifetime measurements .
Tables for Key Data
Table 1: GC-MS Retention Times of Anthracene Degradation Metabolites
| Metabolite | Retention Time (min) | m/z | Pathway |
|---|---|---|---|
| Benzoic acid | 9.3 | 105 | Hydroxylation |
| Chromone | 11.1 | 146 | Carboxylation |
| Anthracene-9,10-quinone | 16.1 | 180 | Dioxygenation |
Table 2: Cytotoxicity of Degradation Metabolites (HT-22 Cells)
| Condition | 24 h Viability (%) | 48 h Viability (%) |
|---|---|---|
| TlFLU1L (no mediator) | 90 | 87 |
| TpFLU12L (+ABTS) | 115 | 106 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
